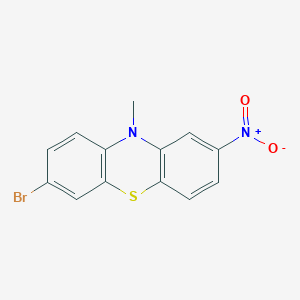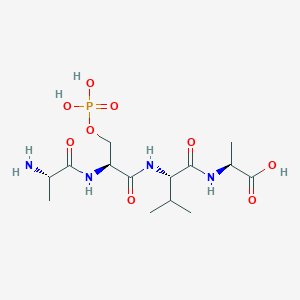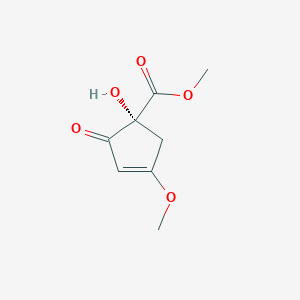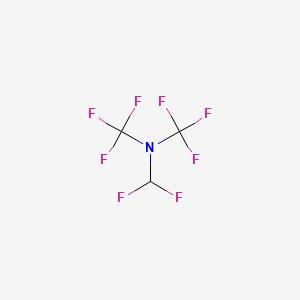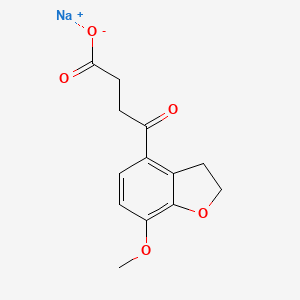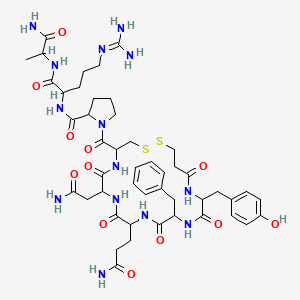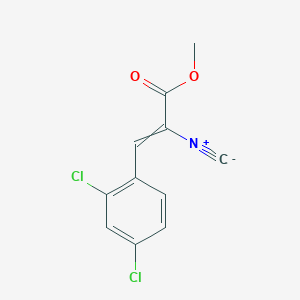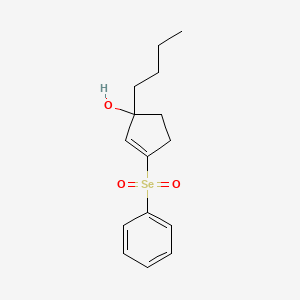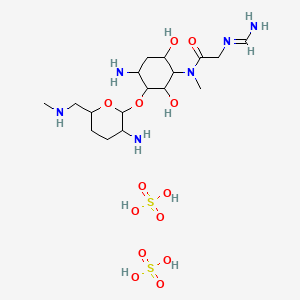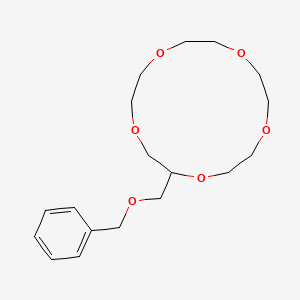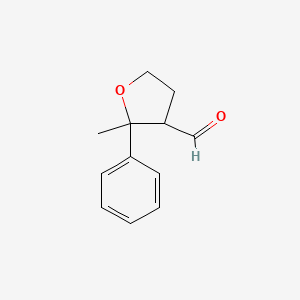
2-Methyl-2-phenyloxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyloxolane-3-carbaldehyde is an organic compound with the molecular formula C11H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a phenyl group and a formyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyloxolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-phenyloxirane with a formylating agent under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the ring-opening and subsequent formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-phenyloxolane-3-carboxylic acid.
Reduction: 2-Methyl-2-phenyloxolane-3-methanol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-phenyloxirane: A precursor in the synthesis of 2-Methyl-2-phenyloxolane-3-carbaldehyde.
2-Methyl-2-phenyloxolane-3-methanol: A reduction product of the compound.
2-Methyl-2-phenyloxolane-3-carboxylic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of a phenyl group and a formyl group attached to an oxolane ring. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
75370-69-3 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-methyl-2-phenyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(10-5-3-2-4-6-10)11(9-13)7-8-14-12/h2-6,9,11H,7-8H2,1H3 |
InChI-Schlüssel |
TZLSHVXBAYGNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCO1)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


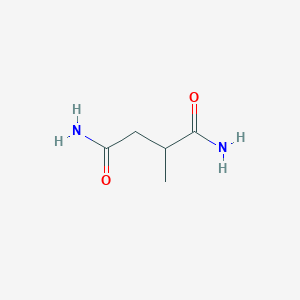
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
